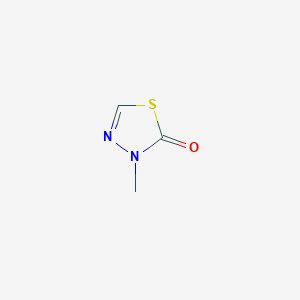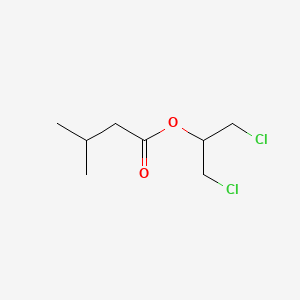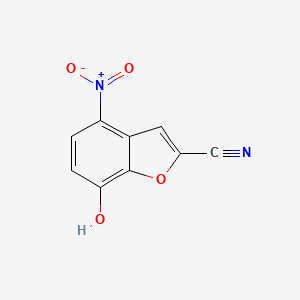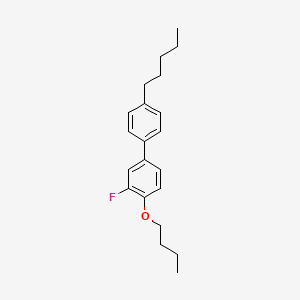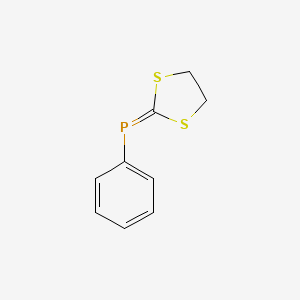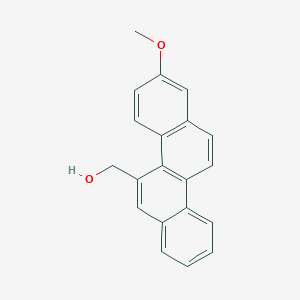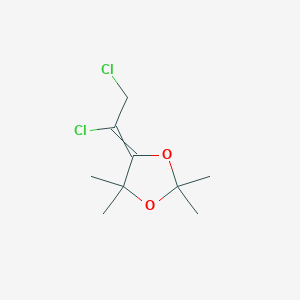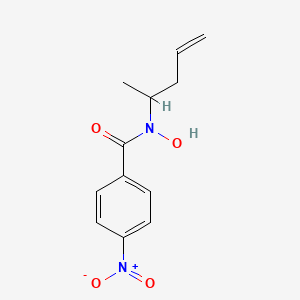
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane is an organosilicon compound with the molecular formula C12H28Si. This compound features a silicon atom bonded to a butan-2-yl group, two methyl groups, and a 3-methylpentyl group. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(dimethyl)(3-methylpentyl)silane typically involves the hydrosilylation reaction. This reaction entails the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond. A common method involves the reaction of dimethylchlorosilane with butan-2-ylmagnesium bromide and 3-methylpentylmagnesium bromide in the presence of a catalyst such as platinum or rhodium complexes. The reaction is carried out under an inert atmosphere, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and advanced catalytic systems are employed to enhance yield and efficiency. The use of high-purity reagents and stringent control of reaction parameters ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bonds can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, where the organic groups attached to silicon are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
科学的研究の応用
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable, biocompatible silicon-based compounds.
Medicine: Explored for its role in the development of silicon-based pharmaceuticals with improved stability and bioavailability.
Industry: Utilized in the production of silicone-based materials, including sealants, adhesives, and coatings, due to its hydrophobic properties and thermal stability.
作用機序
The mechanism of action of (Butan-2-yl)(dimethyl)(3-methylpentyl)silane involves its ability to form stable silicon-carbon bonds. The silicon atom can act as a Lewis acid, facilitating various chemical reactions. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially enhancing the delivery of therapeutic agents.
類似化合物との比較
Similar Compounds
Trimethylsilyl compounds: These compounds have three methyl groups attached to the silicon atom and are commonly used in organic synthesis.
Phenylsilanes: Compounds with a phenyl group attached to silicon, known for their stability and use in materials science.
Alkylsilanes: Compounds with various alkyl groups attached to silicon, used in a wide range of applications from coatings to pharmaceuticals.
Uniqueness
(Butan-2-yl)(dimethyl)(3-methylpentyl)silane is unique due to its specific combination of organic groups attached to the silicon atom. This structure imparts distinct chemical and physical properties, such as enhanced hydrophobicity and thermal stability, making it suitable for specialized applications in materials science and pharmaceuticals.
特性
CAS番号 |
87656-67-5 |
|---|---|
分子式 |
C12H28Si |
分子量 |
200.44 g/mol |
IUPAC名 |
butan-2-yl-dimethyl-(3-methylpentyl)silane |
InChI |
InChI=1S/C12H28Si/c1-7-11(3)9-10-13(5,6)12(4)8-2/h11-12H,7-10H2,1-6H3 |
InChIキー |
BAKIWYMCDFLHLA-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC[Si](C)(C)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one](/img/structure/B14384489.png)
